molecular formula C17H20ClN3O4S B2957964 Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008230-42-9

Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B2957964
CAS No.: 1008230-42-9
M. Wt: 397.87
InChI Key: CGBGJLJDMRQIKI-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-oxo group, an ethyl acetate moiety, and a carbamothioyl group linked to a 4-chlorophenylacetyl unit. Its molecular formula is C₁₇H₁₉ClN₄O₄S, with a molecular weight of 426.9 g/mol.

Properties

IUPAC Name

ethyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-2-25-15(23)10-13-16(24)19-7-8-21(13)17(26)20-14(22)9-11-3-5-12(18)6-4-11/h3-6,13H,2,7-10H2,1H3,(H,19,24)(H,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBGJLJDMRQIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with piperazine to form the piperazinyl derivative. The final step involves the reaction of this intermediate with ethyl chloroacetate under basic conditions to yield the desired compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl acetate moiety, using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate (CAS 318288-68-5)

  • Molecular Formula : C₁₄H₁₇ClN₂O₅S
  • Molecular Weight : 360.8 g/mol
  • Key Features: Replaces the carbamothioyl group with a sulfonyl (-SO₂-) linker.
  • Applications : Discontinued commercially, but structural similarity suggests utility in protease inhibition or as a synthetic intermediate .

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 1398065-92-3)

  • Molecular Formula : C₁₄H₁₆Cl₂N₂O₅S
  • Molecular Weight : 395.2 g/mol
  • Applications : Used in high-throughput screening libraries, indicating relevance in drug discovery .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

  • Molecular Formula : C₁₆H₁₁ClF₃N₂OS
  • Molecular Weight : 383.8 g/mol
  • Key Features : Benzothiazole and trifluoromethyl groups confer metabolic stability and enhanced aromatic stacking interactions. Synthesized via microwave-assisted amidation (95% yield) .
  • Applications: Likely explored as an anticancer or antiviral agent due to benzothiazole’s known bioactivity .

Lumefantrine (Antimalarial Agent)

  • Molecular Formula: C₃₀H₃₂Cl₃NO
  • Molecular Weight : 528.9 g/mol
  • Key Features : Contains a 4-chlorophenyl group but within a fluorene backbone. High lipophilicity (logP >6) contributes to antimalarial activity by disrupting hemozoin formation.
  • Applications : Clinically approved for malaria treatment .

Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate (CAS 104143-60-4)

  • Molecular Formula : C₁₀H₁₆N₂O₄
  • Molecular Weight : 228.2 g/mol
  • Key Features : Lacks chlorophenyl and carbamothioyl groups, simplifying reactivity. Used as a precursor for piperazine derivatives.

Structural and Functional Analysis

Key Structural Differences

Compound Substituent on Piperazine Chlorophenyl Position Functional Group Molecular Weight (g/mol)
Target Compound 4-Chlorophenylacetyl Para Carbamothioyl 426.9
CAS 318288-68-5 4-Chlorophenylsulfonyl Para Sulfonyl 360.8
CAS 1398065-92-3 3,4-Dichlorophenylsulfonyl 3,4-Di Sulfonyl 395.2
N-(6-Trifluoromethylbenzothiazole) 4-Chlorophenylacetyl Para Amide 383.8

Physicochemical Properties

  • Solubility : Sulfonyl analogs (e.g., CAS 318288-68-5) exhibit higher aqueous solubility due to polar sulfonyl groups, while the target compound’s thiourea group may reduce solubility but improve membrane permeability.
  • Lipophilicity : The 3,4-dichloro analog (CAS 1398065-92-3) has the highest logP (~3.2), favoring CNS penetration.

Biological Activity

Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-chlorophenyl group and an acetyl carbamothioyl moiety. Its molecular formula is C14H16ClN3O3SC_{14}H_{16}ClN_3O_3S, and it has notable physicochemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial properties against various pathogens. The presence of the 4-chlorophenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Studies have explored the anticancer potential of piperazine derivatives. This compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways. In vitro studies are necessary to confirm these effects specifically for this compound.

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant effects by modulating serotonin and dopamine receptors. Further research is required to elucidate these effects.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluating various piperazine derivatives found that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines demonstrated that similar piperazine compounds could inhibit cell proliferation significantly, suggesting potential for further development as anticancer agents.
  • Neuropharmacological Studies : Animal models treated with piperazine derivatives showed alterations in behavior consistent with anxiolytic effects, warranting further investigation into the specific mechanisms involved.

Data Table: Summary of Biological Activities

Activity Type Observed Effects Mechanism
AntimicrobialSignificant inhibition of bacterial growthMembrane disruption, interference with cell wall synthesis
AnticancerInduction of apoptosis in cancer cell linesModulation of apoptosis pathways, cell cycle arrest
NeuropharmacologicalAnxiolytic effects observed in animal modelsInteraction with serotonin and dopamine receptors

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